N-(4-bromo-2-chlorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide, commonly known as BCP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BCP belongs to the class of piperazinecarboxamide compounds and is known for its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of BCP is not fully understood, but it is believed to act on multiple pathways in the body. BCP has been shown to inhibit the activity of various enzymes and signaling pathways, leading to its anti-inflammatory and anti-cancer effects. The compound also interacts with neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
BCP has been shown to have a range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, leading to its anti-inflammatory effects. BCP has also been shown to induce apoptosis, or cell death, in cancer cells, leading to its potential use in cancer therapy. The compound has also been shown to have antioxidant properties and may help in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
BCP has several advantages for lab experiments, including its unique chemical structure and properties. The compound has been shown to have a high degree of selectivity and potency, making it a promising candidate for drug development. However, the synthesis of BCP is a complex process that requires specialized equipment and expertise, making it challenging to produce in large quantities.
Future Directions
There are several future directions for the study of BCP. One area of research is the development of BCP-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of BCP, which may lead to the discovery of new therapeutic targets. Additionally, the use of BCP as a tool for studying various biological processes is an area of interest for researchers.
Conclusion
In conclusion, BCP is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and properties make it a promising candidate for drug development. The synthesis of BCP is a complex process that requires specialized equipment and expertise. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. Future research on BCP may lead to the discovery of new therapeutic targets and the development of BCP-based drugs for the treatment of various diseases.
Scientific Research Applications
BCP has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. BCP has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and may help in the prevention of neurodegeneration.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrCl2N3O2/c1-27-18-5-3-15(21)10-13(18)12-24-6-8-25(9-7-24)19(26)23-17-4-2-14(20)11-16(17)22/h2-5,10-11H,6-9,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPBMKIOJBKXFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrCl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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